2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride
Description
Molecular Formula: C₁₄H₁₆Cl₂N₂OS
Molecular Weight: 331.3 g/mol
CAS Number: 2126160-19-6
Key Structural Features:
- A thiazole ring substituted with a chloromethyl group at position 2.
- An acetamide linker connecting the thiazole to a 2,5-dimethylphenyl group.
- Hydrochloride salt form, enhancing solubility and stability in polar solvents .
Its structural motifs—chloromethyl-thiazole and dimethylphenyl acetamide—are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS.ClH/c1-9-3-4-10(2)12(5-9)17-13(18)6-14-16-11(7-15)8-19-14;/h3-5,8H,6-7H2,1-2H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARVIRRQPUFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride is a synthetic compound belonging to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H13ClN2OS
- Molecular Weight : 270.77 g/mol
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. The mechanisms through which 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide exerts its effects include:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data
Recent studies have highlighted the biological activities of this compound. Below is a summary table of its activities based on available research:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antibacterial agent.
- Anticancer Studies : In vitro studies using HeLa and MCF-7 cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic changes.
- In Vivo Studies : Preliminary animal studies suggested that administration of the compound resulted in reduced tumor growth in xenograft models without significant toxicity observed at therapeutic doses.
Comparison with Similar Compounds
Compound 14: 2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
Molecular Formula : C₂₀H₁₇N₃O₃S
Molecular Weight : 387.43 g/mol
Key Differences :
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Molecular Formula : C₁₁H₈Cl₂N₂OS
Molecular Weight : 303.17 g/mol
Key Differences :
- Dichlorophenyl substituent instead of 2,5-dimethylphenyl.
- Lacks the chloromethyl group on the thiazole ring.
- Demonstrates intermolecular N—H⋯N hydrogen bonding, forming 1D chains in the crystal lattice. This contrasts with the hydrochloride salt of the target compound, which exhibits ionic interactions .
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Molecular Formula : C₁₃H₁₄N₂OS
Molecular Weight : 246.33 g/mol
Key Differences :
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide (CAS 790271-14-6)
Molecular Formula : C₁₅H₁₆ClN₃OS
Molecular Weight : 329.82 g/mol
Key Differences :
- Trimethylphenyl group (vs. 2,5-dimethylphenyl), increasing steric bulk.
- Neutral acetamide vs. hydrochloride salt, altering solubility and crystallinity.
- Potential for enhanced metabolic stability due to additional methyl groups .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight | logP* | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | 331.3 | ~4.5 | 4 | 2 (including HCl) |
| Compound 14 (Coumarin hybrid) | 387.43 | 3.2 | 5 | 2 |
| 2-(2,6-Dichlorophenyl) derivative | 303.17 | 3.8 | 3 | 1 |
| N-[4-(2,5-DMP)-thiazol]acetamide | 246.33 | 3.67 | 3 | 1 |
*Estimated using fragment-based methods.
Crystallographic and Hydrogen Bonding Patterns
- The target compound’s hydrochloride salt likely forms ionic lattices with chloride counterions, improving thermal stability .
- In contrast, neutral analogs (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) rely on N—H⋯N hydrogen bonds for crystal packing, creating 1D chains .
- Coumarin-containing analogs (Compound 14) exhibit planar aromatic systems conducive to π-stacking, a feature absent in the chloromethyl-thiazole series .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
